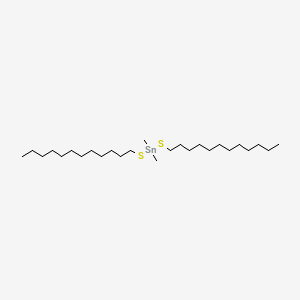

![molecular formula C10H6ClN3 B1600370 4-Chloroimidazo[1,2-a]quinoxaline CAS No. 191349-69-6](/img/structure/B1600370.png)

4-Chloroimidazo[1,2-a]quinoxaline

Overview

Description

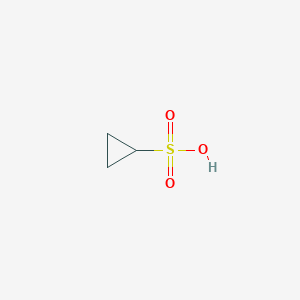

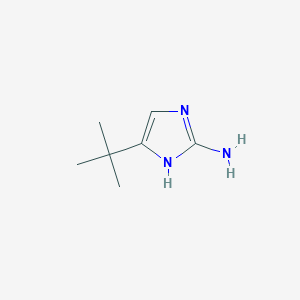

4-Chloroimidazo[1,2-a]quinoxaline is a chemical compound with the molecular formula C10H6ClN3 . It is a solid substance with a molecular weight of 203.63 .

Synthesis Analysis

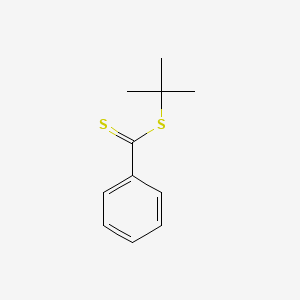

The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline involves several innovative approaches. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, which are then easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives . Other methods include the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and the use of 1-(2-halophenyl)-1H-imidazoles in a base medium .Molecular Structure Analysis

The InChI code for 4-Chloroimidazo[1,2-a]quinoxaline is 1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving 4-Chloroimidazo[1,2-a]quinoxaline are complex and varied. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines allows for easy oxidation to the corresponding sulfones . These sulfones can then be easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Physical And Chemical Properties Analysis

4-Chloroimidazo[1,2-a]quinoxaline is a solid substance with a molecular weight of 203.63 .Scientific Research Applications

Anticancer Activity

4-Chloroimidazo[1,2-a]quinoxaline derivatives have shown promising results in anticancer research. They have been found to possess activity against various cancer types, including melanoma, T-lymphoma, myeloid leukemia, and colon cancer . Their potential in cancer treatment is significant due to their ability to act as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases.

Neurodegenerative Diseases

These compounds are also being explored for their potential in treating neurodegenerative diseases such as Parkinson’s disease . The neuroprotective properties of 4-Chloroimidazo[1,2-a]quinoxaline make it a candidate for drug development in this field.

Anticonvulsant Properties

The anticonvulsant effects of imidazoquinoxaline derivatives make them suitable for research into treatments for seizure disorders . Their ability to modulate neurotransmitter systems could lead to new therapies for epilepsy and other convulsive conditions.

Anti-inflammatory and Antioxidant

Quinoxaline derivatives exhibit anti-inflammatory and antioxidant properties . These characteristics are beneficial in developing treatments for inflammatory diseases and in combating oxidative stress-related conditions.

Antimicrobial and Antiviral Applications

These compounds have shown effectiveness against a range of microbial and viral infections, including antibacterial, anti-TB, antimalarial, antiviral, and anti-HIV activities . This broad-spectrum antimicrobial activity is crucial for developing new medications for infectious diseases.

Synthetic Chemistry

4-Chloroimidazo[1,2-a]quinoxaline serves as a reagent in synthetic chemistry for creating biologically important condensed derivatives . Its role in new synthetic pathways is vital for pharmaceutical advancements.

Safety and Hazards

The safety information for 4-Chloroimidazo[1,2-a]quinoxaline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

Future Directions

Imidazo[a]quinoxalines, including 4-Chloroimidazo[1,2-a]quinoxaline, are attracting the attention of researchers due to their anticancer activity . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . Future research will likely focus on optimizing the bioavailability of imidazoquinoxaline derivatives without losing their intrinsic activity .

Mechanism of Action

Target of Action

4-Chloroimidazo[1,2-a]quinoxaline has been identified as a potential antifungal agent against phytopathogenic fungi . It has also shown high cytotoxic activities on melanoma cell lines . Therefore, its primary targets are the cells of these fungi and melanoma cells.

Mode of Action

The compound exerts its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This disruption inhibits the growth and proliferation of the fungi.

Biochemical Pathways

Given its impact on hyphal differentiation, spore germination, and germ tube growth, it likely affects the pathways related to these processes in fungi . In melanoma cells, it may interfere with the pathways related to cell proliferation and survival .

Pharmacokinetics

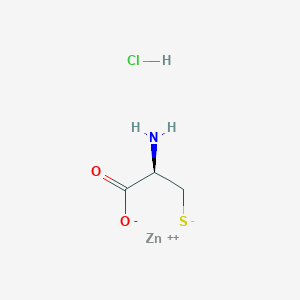

The presence of an amino acid in some derivatives of this compound has been shown to significantly enhance water solubility, which could improve its bioavailability .

Result of Action

The result of the action of 4-Chloroimidazo[1,2-a]quinoxaline is the inhibition of growth and proliferation of targeted fungi and melanoma cells . This leads to a decrease in the spread of these organisms and cells, potentially controlling the spread of fungal infections and melanoma.

properties

IUPAC Name |

4-chloroimidazo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNAIJUDTQWFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444706 | |

| Record name | 4-chloroimidazo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroimidazo[1,2-a]quinoxaline | |

CAS RN |

191349-69-6 | |

| Record name | 4-chloroimidazo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

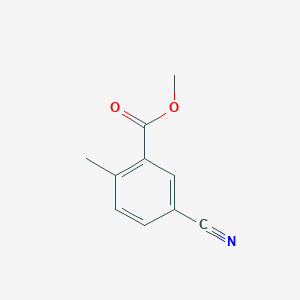

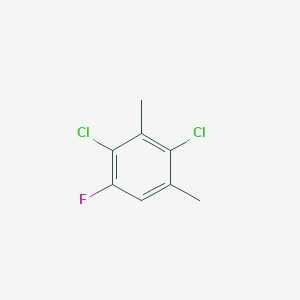

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)